1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride
Description
1-[2-(4-Bromophenoxy)ethyl]-1H-imidazole hydrochloride is an imidazole-derived compound featuring a 4-bromophenoxyethyl substituent attached to the imidazole nitrogen, with a hydrochloride counterion enhancing its solubility.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O.ClH/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMRENNJSORNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=CN=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride typically involves the reaction of 4-bromophenol with 2-chloroethyl imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
Hydrolysis: Phenolic and imidazole derivatives.
Scientific Research Applications
Based on the search results provided, here's what is known about the applications of the chemical compound 1-[2-(4-Bromophenoxy)ethyl]-1H-imidazole hydrochloride:
Potential Applications
- Cytochrome P450 Ligand-Binding Studies This compound, specifically 2-[1-[2-(4-bromophenoxy)ethyl]-1H-imidazole, has been studied in the context of high-throughput cytochrome P450 ligand-binding assays . Cytochrome P450 enzymes are important for drug metabolism . The study screened human CYP2A6 and CYP2D6, which metabolize drugs, and sterol-metabolizing CYP51 .
- Synthesis of related compounds this compound can be used as a building block in the synthesis of other compounds .
Table of Properties
Because the search results do not provide a table of properties for this compound, this information is not available.
Case Studies
The available search results do not contain detailed case studies for this compound.
Additional Information
- One search result lists the compound as available from a chemical vendor (Sigma-Aldrich) .
- A related compound, dl-[1-(4-bromo-phenyl) ethyl] 2 mercapto 5 (methoxycarbonyl)-imidazole, can be created through a series of reactions involving ethyl chloroacetate, formic acid, and hydrochloric acid, among other chemicals .
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The bromophenyl group enhances the compound’s binding affinity and specificity. The compound can also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The 4-bromophenoxyethyl group in the target compound introduces significant steric bulk and electron-withdrawing effects compared to smaller substituents like the methoxy groups in SKF 96363. This likely affects binding affinity to targets such as ion channels or enzymes. Dexmedetomidine’s 2,3-dimethylphenylethyl group enables selective α2-adrenoreceptor binding, critical for its sedative properties, whereas the dichlorophenyl moiety in enilconazole enhances antifungal activity by interacting with fungal cytochrome P450 enzymes .
Solubility and Formulation: Hydrochloride salts are common among these compounds to improve water solubility. For example, dexmedetomidine HCl is formulated for intravenous administration due to its high solubility . In contrast, enilconazole’s liquid formulation (ethanol-based) aligns with its use as a topical antifungal agent .
Pharmacological and Mechanistic Contrasts
- The bromine in the target compound may alter this activity due to differences in lipophilicity and steric hindrance.
- Antifungal vs. Sedative Applications : Enilconazole and dexmedetomidine exemplify how substituent chemistry dictates therapeutic niches. The dichlorophenyl group in enilconazole targets fungal membranes, while dexmedetomidine’s aromatic dimethyl group facilitates central nervous system penetration .
Biological Activity
1-[2-(4-Bromophenoxy)ethyl]-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12BrClN2O
- Molecular Weight : Approximately 267.12 g/mol
- Solubility : The hydrochloride salt form enhances solubility in water, facilitating various biological applications.
The compound features an imidazole ring, which is known for its ability to interact with biological macromolecules, making it a versatile candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can inhibit pathways critical for cellular functions.
- Receptor Binding : The compound may interact with various receptors, potentially affecting signaling pathways.
- Cellular Effects : Preliminary studies indicate that it can interfere with cellular signaling, leading to various biological effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties:
- Bacterial Inhibition : It has shown inhibitory effects against several bacterial strains, suggesting potential use as an antimicrobial agent.
- Fungal and Antiviral Properties : Compounds containing imidazole rings are often investigated for antifungal and antiviral activities due to their ability to disrupt biological processes in pathogens.
Anticancer Potential
Recent studies have highlighted the anticancer properties of the compound:
- In Vitro Studies : It has been evaluated for its ability to inhibit the growth of various cancer cell lines, including lung cancer, colorectal cancer, and breast cancer cells. For instance, compounds similar in structure have shown significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
- Mechanistic Insights : The binding affinity of the compound to specific cancer-related targets suggests a potential role in the development of new anticancer therapies .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
A study conducted on the compound's anticancer efficacy revealed that it significantly inhibited cell proliferation in vitro. The following table summarizes the IC50 values obtained from various cell lines:
Table 2: IC50 Values Against Cancer Cell Lines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
